trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride
Overview
Description
trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride is a coordination compound with the chemical formula C36H54Cl2NiP2. This compound is known for its distinctive orange to brown to dark purple powder or crystal appearance . It is widely used in various chemical reactions and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride can be synthesized through the reaction of nickel(II) chloride with dicyclohexylphenylphosphine in an appropriate solvent. The reaction typically involves the following steps:
- Dissolving nickel(II) chloride in a suitable solvent such as tetrahydrofuran (THF).
- Adding dicyclohexylphenylphosphine to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: Ligand substitution reactions where the dicyclohexylphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reactions are typically carried out under controlled conditions such as inert atmosphere and specific temperature ranges .
Major Products
The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation reactions may yield nickel(III) or nickel(IV) complexes, while substitution reactions may produce new nickel complexes with different ligands .
Scientific Research Applications
trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride exerts its effects involves coordination chemistry principles. The nickel center in the compound can coordinate with various ligands, facilitating catalytic reactions. The dicyclohexylphenylphosphine ligands stabilize the nickel center and influence its reactivity. Molecular targets and pathways involved include interactions with organic substrates and activation of chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(trimethylphosphine)nickel(II): Similar in structure but with trimethylphosphine ligands instead of dicyclohexylphenylphosphine.
Dichlorobis(triphenylphosphine)nickel(II): Contains triphenylphosphine ligands and is used in similar catalytic applications.
Uniqueness
trans-Bis(dicyclohexylphenylphosphino)nickel(II) chloride is unique due to the steric and electronic properties of the dicyclohexylphenylphosphine ligands. These ligands provide a different reactivity profile compared to other phosphine ligands, making the compound suitable for specific catalytic applications .
Properties
IUPAC Name |
dichloronickel;dicyclohexyl(phenyl)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H;/q;;;;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEHDJMDCSIPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.Cl[Ni]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56Cl2NiP2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19232-03-2 | |
Record name | Dichlorobis(dicyclohexylphenylphosphine)nickel(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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